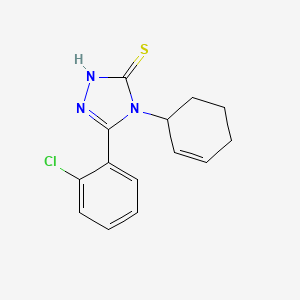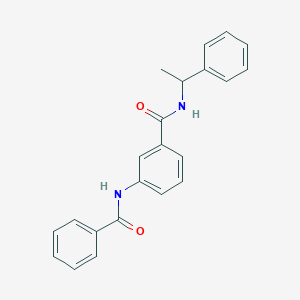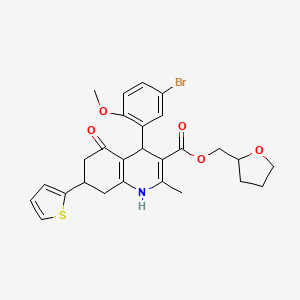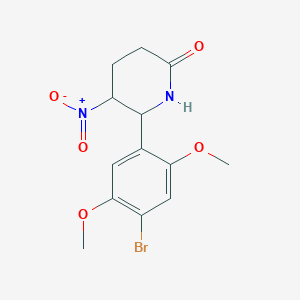![molecular formula C16H16BrN3O4S B3958166 1-[(4-bromophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine](/img/structure/B3958166.png)
1-[(4-bromophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine
Overview
Description
1-[(4-bromophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine, also known as BSNP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BSNP belongs to the class of piperazine derivatives, which have been extensively studied for their therapeutic potential in various diseases.
Mechanism of Action
The exact mechanism of action of 1-[(4-bromophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine is not fully understood. However, studies have suggested that 1-[(4-bromophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine may exert its pharmacological effects by inhibiting various enzymes and proteins involved in cellular processes such as cell proliferation, inflammation, and apoptosis.
Biochemical and Physiological Effects:
1-[(4-bromophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer research, 1-[(4-bromophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. 1-[(4-bromophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine has also been shown to inhibit cell migration and invasion by regulating the expression of various genes involved in these processes. In inflammatory disorders, 1-[(4-bromophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. Furthermore, 1-[(4-bromophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
1-[(4-bromophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent pharmacological effects in various disease models. However, there are also some limitations to using 1-[(4-bromophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine in lab experiments. For instance, the exact mechanism of action of 1-[(4-bromophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine is not fully understood, and there is limited information on its pharmacokinetics and toxicity in vivo.
Future Directions
There are several future directions for research on 1-[(4-bromophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine. One potential area of research is to investigate the pharmacokinetics and toxicity of 1-[(4-bromophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine in vivo to determine its suitability for clinical use. Another area of research is to explore the potential of 1-[(4-bromophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine as a combination therapy with other drugs for the treatment of various diseases. Furthermore, more studies are needed to fully understand the mechanism of action of 1-[(4-bromophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine and its potential therapeutic applications in various diseases.
Scientific Research Applications
1-[(4-bromophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 1-[(4-bromophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine has been shown to exhibit anti-proliferative effects on cancer cells by inducing apoptosis and inhibiting cell migration. 1-[(4-bromophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine has also been studied for its potential anti-inflammatory effects on various inflammatory disorders such as arthritis and asthma. Furthermore, 1-[(4-bromophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-(2-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O4S/c17-13-5-7-14(8-6-13)25(23,24)19-11-9-18(10-12-19)15-3-1-2-4-16(15)20(21)22/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJRGRGZJORUDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-4-nitrophenyl}-1-piperazinyl)ethanol](/img/structure/B3958091.png)



![2-(4-chlorophenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)hexanoate](/img/structure/B3958119.png)
![3-(2-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B3958124.png)

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B3958155.png)
![8-methoxy-3-(1-methyl-2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B3958163.png)



![ethyl 2-[(3-chlorobenzoyl)amino]-5-{[(3-chloro-2-methylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B3958184.png)